8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide
Description
8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide is a brominated derivative of the imidazo[1,2-a]pyrazine scaffold, a bicyclic heteroaromatic system with a fused imidazole and pyrazine ring. The compound features a bromine atom at position 8 and a phenyl group at position 6, with hydrobromide salt formation enhancing its solubility and stability for pharmacological applications .
Properties
IUPAC Name |
8-bromo-6-phenylimidazo[1,2-a]pyrazine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3.BrH/c13-11-12-14-6-7-16(12)8-10(15-11)9-4-2-1-3-5-9;/h1-8H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOYETPQZVLDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CN=C3C(=N2)Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide typically involves the bromination of 6-phenylimidazo[1,2-a]pyrazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Oxidized forms of the compound with additional oxygen atoms.
Reduction Products: De-brominated compounds or reduced forms with altered oxidation states.
Scientific Research Applications
8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine and phenyl groups in its structure allow it to bind to enzymes, receptors, or DNA, modulating their activity. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at Position 6 and 8
The biological and physicochemical properties of imidazo[1,2-a]pyrazine derivatives are highly dependent on substituents at positions 6 and 6. Key comparisons include:
Key Findings :
- Morpholine at Position 8: Substitution with morpholine (as in 8-morpholino derivatives) improves CDK9 inhibitory activity (IC50 ~5–12 µM) compared to bromine, likely due to hydrogen bonding with residues like Ile25 and Cys106 in the ATP-binding pocket .
- Bromine vs.
Key Observations :
- Bromination at position 8 is critical for electrophilic reactivity, enabling further functionalization via cross-coupling reactions .
- Morpholine substitution requires post-cyclization steps, which may reduce overall yield compared to direct bromination .
Anticancer Activity:
- CDK9 Inhibition: 8-Morpholino derivatives (e.g., compound 12f) show IC50 values of 5–12 µM against CDK9, with hydrogen bonding to Gly28 and hydrophobic interactions in the ATP-binding pocket .
- Hypoxia-Selective Cytotoxicity: 8-Aminoalkoxy derivatives (e.g., RB90740) exhibit differential toxicity under hypoxic conditions (15.3-fold) but are less effective in vivo due to oxygen sensitivity .
Antiviral Activity:
- Influenza A and Coronaviruses: 2-Phenylimidazo[1,2-a]pyrazin-3-amine derivatives (e.g., compounds 11 and 12) inhibit influenza A and human coronaviruses via binding to viral proteases or RNA polymerases . The bromine substituent in the target compound may enhance metabolic stability compared to non-halogenated analogs.
Biological Activity
8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide is a heterocyclic compound with significant biological activity. Its structure, characterized by a bromine atom and a phenyl group, allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H9Br2N3
- CAS Number : 84066-12-6
- Molecular Weight : 305.1 g/mol
The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors within cells. The compound can act as an electrophile due to the presence of the bromine atom, facilitating nucleophilic substitution reactions. This interaction can lead to the inhibition of key metabolic pathways, disruption of cellular processes, or induction of apoptosis in cancer cells .
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties against various pathogens. It shows promise in inhibiting bacterial growth and may serve as a lead compound for developing new antibiotics.
- Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics. Its structural modifications have been shown to enhance potency against specific cancer types .
- Proteasome Inhibition : Similar compounds have demonstrated proteasome inhibition, which is crucial in regulating protein degradation and cell cycle progression. This activity may contribute to its anticancer effects by disrupting the degradation of pro-apoptotic factors .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Screening : A study evaluated its efficacy against E. coli and S. aureus, revealing significant antibacterial activity compared to standard antibiotics. The compound's structure was modified to enhance solubility and bioavailability, leading to improved antimicrobial properties .
- In Vivo Studies : In animal models, the compound exhibited promising results in reducing tumor growth when administered at specific dosages. A pharmacokinetic study showed that it maintained effective blood levels over time, suggesting good absorption and distribution characteristics .
- Proteasome Activity : Research on related compounds indicated that they act primarily through inhibiting the β5-subunit of the proteasome, which could be a target for developing treatments for diseases like multiple myeloma and other cancers .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparison is provided in the table below:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains bromine; high reactivity | Antimicrobial, anticancer |
| 6-Phenylimidazo[1,2-a]pyrazine | Lacks bromine; lower reactivity | Limited biological activity |
| 8-Chloro-6-phenylimidazo[1,2-a]pyrazine | Contains chlorine; different reactivity | Varies from brominated analogs |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is synthesized via cyclocondensation reactions. A validated approach involves reacting 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine in 2-propanol under reflux, followed by sodium bicarbonate neutralization . Key optimizations include:
- Temperature control : Maintaining 80°C for 12–16 hours to ensure complete cyclization.
- Purification : Column chromatography (0–5% MeOH/ethyl acetate gradient) improves purity, yielding ~45% .
- Solvent selection : Ethanol/dichloroethane mixtures facilitate recrystallization for X-ray-quality crystals .
Q. Which analytical techniques are critical for characterizing the structural and electronic properties of this compound?
- Key Techniques :
- X-ray crystallography : Resolves the dihedral angle (16.2°) between the pyridine and imidazo[1,2-a]pyrazine rings, confirming regioselectivity at the 2-position .
- NMR spectroscopy : H and C NMR identify substituent effects (e.g., bromine deshielding adjacent protons).
- Mass spectrometry : High-resolution MS validates molecular weight (289.14 g/mol) and isotopic patterns .
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Reactivity Profile :
- Nucleophilic substitution : Bromine at the 6-position undergoes SNAr reactions with sodium azide or thiourea under Cu(I) catalysis, yielding amino- or thio-substituted derivatives .
- Cross-coupling : Suzuki-Miyaura couplings with aryl boronic acids require Pd catalysts (e.g., Pd/C) and base (KCO) for biaryl product formation .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported synthesis yields (e.g., 44.7% vs. lower yields in analogous reactions)?
- Troubleshooting Framework :
- Precursor purity : Ensure 2-bromo-1-(6-bromo-3-pyridyl)ethanone is anhydrous to avoid side reactions .
- Base stoichiometry : Excess sodium bicarbonate (1.5 eq.) mitigates HBr byproduct inhibition .
- Regioselectivity controls : Monitor reaction progress via TLC to detect minor isomers (e.g., 3-substituted byproducts) .
Q. What strategies mitigate substituent-induced steric hindrance during functionalization of the imidazo[1,2-a]pyrazine core?
- Steric Management :
- Protecting groups : Temporarily block the 8-methyl group with acetyl during bromine substitution .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in crowded systems .
- Computational modeling : DFT calculations predict favorable transition states for bulky substituent additions .
Q. How can researchers address challenges in isolating pure intermediates during multi-step syntheses?
- Purification Protocols :
- Combined techniques : Use solvent-dependent crystallization (e.g., ethanol/dichloroethane) followed by flash chromatography .
- HPLC-MS : Identify and separate isomeric byproducts using reverse-phase columns (C18, acetonitrile/water gradients) .
Q. What computational methods are recommended to predict biological target interactions or pharmacokinetic properties?
- In Silico Approaches :
- Molecular docking : AutoDock Vina screens binding affinities to kinase targets (e.g., EGFR), leveraging the bromophenyl moiety’s hydrophobic interactions .
- ADMET prediction : SwissADME estimates logP (~2.5) and bioavailability scores, guiding lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
